1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone
CAS No.: 952182-66-0
Cat. No.: VC2545889
Molecular Formula: C15H12F3NO
Molecular Weight: 279.26 g/mol
* For research use only. Not for human or veterinary use.
![1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone - 952182-66-0](/images/structure/VC2545889.png)
Specification
CAS No. | 952182-66-0 |
---|---|
Molecular Formula | C15H12F3NO |
Molecular Weight | 279.26 g/mol |
IUPAC Name | 1-phenyl-2-[3-(trifluoromethyl)anilino]ethanone |
Standard InChI | InChI=1S/C15H12F3NO/c16-15(17,18)12-7-4-8-13(9-12)19-10-14(20)11-5-2-1-3-6-11/h1-9,19H,10H2 |
Standard InChI Key | HKNTZOUVRDYQAI-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)CNC2=CC=CC(=C2)C(F)(F)F |
Canonical SMILES | C1=CC=C(C=C1)C(=O)CNC2=CC=CC(=C2)C(F)(F)F |
Introduction
Chemical Identity and Structure
1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone (CAS No. 952182-66-0) is characterized by its distinct molecular structure consisting of a phenyl group connected to an ethanone moiety, which is further linked to a 3-(trifluoromethyl)anilino group . The compound belongs to the class of aryl ethanones with amino substitution.
Basic Identifiers and Properties
The compound possesses several key identifiers and physical properties as shown in Table 1.
Table 1: Chemical Identifiers and Properties of 1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone
Property | Value |
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CAS Number | 952182-66-0 |
Molecular Formula | C₁₅H₁₂F₃NO |
Molecular Weight | 279.26 g/mol |
IUPAC Name | 1-phenyl-2-[3-(trifluoromethyl)anilino]ethanone |
Synonyms | 1-Phenyl-2-((3-(trifluoromethyl)phenyl)amino)ethanone; 1-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}ethan-1-one |
PubChem CID | 24213890 |
Structural Characteristics
The structural composition of 1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone includes:
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A phenyl ring (C₆H₅-) attached to a carbonyl group
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An ethanone bridge (-CO-CH₂-)
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A secondary amine linkage (-NH-)
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A 3-(trifluoromethyl)phenyl moiety featuring a CF₃ group at position 3
Molecular Descriptors
The compound's structure can be represented using various chemical notations as detailed in Table 2.
Table 2: Molecular Descriptors of 1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone
Descriptor | Value |
---|---|
InChI | InChI=1S/C15H12F3NO/c16-15(17,18)12-7-4-8-13(9-12)19-10-14(20)11-5-2-1-3-6-11/h1-9,19H,10H2 |
InChIKey | HKNTZOUVRDYQAI-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)CNC2=CC=CC(=C2)C(F)(F)F |
Physical and Chemical Properties
Computed Properties
Based on its structure, 1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone possesses several computed properties that influence its behavior in chemical and biological systems .
Table 3: Computed Properties of 1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone
Property | Value | Reference |
---|---|---|
XLogP3-AA | 4.2 | Computed by XLogP3 |
Hydrogen Bond Donor Count | 1 | Computed by Cactvs |
Hydrogen Bond Acceptor Count | 5 | Computed by Cactvs |
Rotatable Bond Count | 4 | Computed by Cactvs |
Exact Mass | 279.08709849 Da | Computed value |
The lipophilicity value (XLogP3-AA) of 4.2 suggests that this compound has significant lipophilic character, which may influence its membrane permeability and potential bioavailability .
Precursor Compounds
3-(Trifluoromethyl)aniline
3-(Trifluoromethyl)aniline is a key precursor for the synthesis of 1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone. This compound is a colorless oily liquid with chemical properties as detailed in Table 4 .
Table 4: Properties of 3-(Trifluoromethyl)aniline
Property | Value |
---|---|
Molecular Formula | C₇H₆F₃N |
Molar Mass | 161.12 g/mol |
Density | 1.29 g/mL at 25°C |
Melting Point | 5°C |
Boiling Point | 187°C |
Water Solubility | 5 g/L (20°C) |
Appearance | Clear light yellow liquid |
3-(Trifluoromethyl)aniline is typically obtained by the reduction of m-nitrotrifluorotoluene . It can react with various electrophiles, making it suitable for the synthesis of compounds like 1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone.
Applications and Biological Significance
Bioactive Properties
1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone is classified as a bioactive small molecule, suggesting potential biological activity . The presence of the trifluoromethyl group typically enhances metabolic stability and increases lipophilicity, which can improve binding to biological targets and cell membrane permeability.
Supplier | Catalog Number | Available Quantities | Notes |
---|---|---|---|
Aladdin Scientific | P379212 | 500 mg, 1 g | For research use only; not intended for human use |
CP Lab Safety | ALA-P379212-1g | 1 g | Classified under Bioactive Small Molecules |
Research Applications
The compound is primarily utilized in chemical research, serving as:
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Building Block: A potential intermediate in the synthesis of more complex bioactive molecules.
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Reference Standard: For analytical chemistry and structural characterization studies.
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Probe Compound: In studies examining structure-activity relationships of trifluoromethyl-containing compounds.
Analytical Characterization
Standard analytical techniques can be employed to characterize 1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone, including:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and purity assessment.
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Mass Spectrometry: To verify molecular weight and fragmentation patterns.
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Infrared Spectroscopy: To identify functional groups including the carbonyl (C=O), amine (N-H), and trifluoromethyl (CF₃) moieties.
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Chromatographic Methods: For purity determination and separation from related compounds.
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